molecular formula C12H24N2O3 B6224699 tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate CAS No. 2385320-12-5

tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate

Cat. No.: B6224699
CAS No.: 2385320-12-5
M. Wt: 244.33 g/mol
InChI Key: AGGZCONJLCCPJF-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a tetrahydropyran (oxane) ring substituted with an aminomethyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the primary amine, enabling selective deprotection during synthetic workflows. This compound is structurally characterized by a six-membered oxane ring, which confers conformational stability and modulates physicochemical properties such as lipophilicity and solubility.

Properties

CAS No.

2385320-12-5

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[[4-(aminomethyl)oxan-2-yl]methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-10-6-9(7-13)4-5-16-10/h9-10H,4-8,13H2,1-3H3,(H,14,15)

InChI Key

AGGZCONJLCCPJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCO1)CN

Purity

95

Origin of Product

United States

Preparation Methods

BOC Protection of the Aminomethyl Group

The BOC group is introduced to protect the primary amine during multi-step syntheses. A patent (CN102936220A) outlines a robust method using 1,1'-carbonyldiimidazole (CDI) or di-tert-butyl dicarbonate (Boc₂O) with coupling agents EDCI/HOBt and triethylamine.

Typical Procedure:

  • Dissolve the aminomethyl-oxane intermediate in dichloromethane.

  • Add Boc₂O (1.5–2.0 equiv), EDCI (1.5–3.0 equiv), HOBt (0.05–0.1 equiv), and triethylamine (1.5–3.0 equiv).

  • Stir at room temperature for 0.5–2 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 80–90%.

ParameterDetails
ReagentsBoc₂O, EDCI, HOBt, triethylamine
SolventDichloromethane
Temperature25°C
Reaction Time0.5–2 hours
PurificationColumn chromatography

Oxane Ring Formation

The oxane scaffold is constructed via acid-catalyzed cyclization of diols or ring-closing metathesis (RCM) . A common approach involves:

  • Treating 4-(aminomethyl)tetrahydropyran-2-ol with p-toluenesulfonic acid (p-TSA) in toluene.

  • Heating under reflux to facilitate intramolecular esterification.

Optimization Notes:

  • Solvent choice (toluene vs. THF) impacts reaction rate and byproduct formation.

  • Catalyst loading (5–10 mol% p-TSA) balances efficiency and cost.

Key Reaction Mechanisms

Carbamate Formation

The BOC protection proceeds via a nucleophilic acyl substitution mechanism:

  • Activation : EDCI converts Boc₂O into a reactive mixed carbonate intermediate.

  • Amine Attack : The primary amine attacks the electrophilic carbonyl carbon.

  • Byproduct Elimination : HOBt mitigates racemization and enhances yield.

Boc2O+EDCIActive Intermediate\text{Boc}_2\text{O} + \text{EDCI} \rightarrow \text{Active Intermediate}
Active Intermediate+R-NH2R-NH-Boc+Byproducts\text{Active Intermediate} + \text{R-NH}_2 \rightarrow \text{R-NH-Boc} + \text{Byproducts}

Cyclization Dynamics

Oxane ring closure follows acid-catalyzed dehydration :

  • Protonation of the hydroxyl group generates a better leaving group.

  • Intramolecular nucleophilic attack forms the six-membered ring.

DiolH+Oxane+H2O\text{Diol} \xrightarrow{\text{H}^+} \text{Oxane} + \text{H}_2\text{O}

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility:

  • Residence Time : 10–15 minutes.

  • Temperature Control : 50–60°C for cyclization steps.

  • Automated Quenching : In-line neutralization reduces downstream processing.

Green Chemistry Approaches

Solvent Recycling :

  • Dichloromethane is recovered via distillation (≥95% efficiency).

  • Catalyst Reuse : Immobilized EDCI on silica gel reduces waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, BOC), 3.40–3.70 (m, 4H, oxane), 4.80 (s, 2H, NH₂).

  • IR : 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 112–114°C (uncorrected).

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators . For example:

  • Anticancer Agents : Functionalization at the aminomethyl group enhances target binding.

Peptide Mimetics

The oxane ring mimics peptide backbones, enabling conformational restriction in drug design .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity. It can also interact with receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Core Ring Systems

  • Oxane (Tetrahydropyran) Derivatives : The target compound’s six-membered oxane ring enhances steric protection of the amine and improves metabolic stability compared to smaller rings.
  • Oxolane (Tetrahydrofuran) Derivatives: Example: tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5) features a five-membered oxolane ring, which may reduce conformational rigidity and increase polarity compared to oxane .

Substituent Variations

  • Aminomethyl Positioning: The 4-aminomethyl substitution on the oxane ring contrasts with 3-substituted oxolane derivatives (e.g., CAS 2305080-35-5), altering steric and electronic profiles .
  • Functional Group Additions: Compounds like tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate (CAS 2356564-22-0) introduce electron-withdrawing groups (e.g., fluorine), modulating reactivity and bioavailability .

Molecular Weight and Solubility

  • Target Compound : Estimated molecular weight ~256.3 g/mol (C₁₂H₂₂N₂O₃). The oxane ring enhances lipophilicity (cLogP ~1.5), favoring blood-brain barrier penetration.
  • Oxolane Analog (CAS 2305080-35-5) : Molecular weight 202.25 g/mol (C₉H₁₈N₂O₃); smaller ring size may improve aqueous solubility .
  • Bicyclic Analog (CAS 219996-52-8) : Higher molecular weight (268.4 g/mol, C₁₅H₂₈N₂O₂) and rigid structure reduce solubility but enhance proteolytic stability .

Biological Activity

tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H26N2O4
  • Molecular Weight : 274.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit enzyme inhibition, which is crucial for its potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes related to metabolic disorders. For instance, it has been studied for its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant in neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects

A study focusing on neuroprotection demonstrated that this compound could reduce oxidative stress and inflammation in neuronal cells exposed to amyloid-beta (Aβ) peptides. The results indicated a significant increase in cell viability when treated with this compound compared to controls, suggesting its potential as a neuroprotective agent.

Study Findings
In vitro study on Aβ toxicityIncreased cell viability in the presence of Aβ; reduced TNF-α production
Enzyme inhibition assayModerate inhibition of AChE and BChE; potential for treating cognitive decline

Research Findings

  • Cell Viability and Cytotoxicity : In vitro experiments showed that the compound significantly improved the survival rate of astrocytes under toxic conditions induced by Aβ peptides.
  • Inflammatory Response Modulation : The compound was found to modulate inflammatory cytokine levels, particularly TNF-α, indicating its role in reducing neuroinflammation.
  • Oxidative Stress Reduction : The compound demonstrated the ability to lower malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting antioxidant properties.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique biological properties of this compound. For example:

Compound Activity Notes
Compound AStrong AChE inhibitionHigher cytotoxicity observed
Compound BModerate neuroprotectionLess effective against oxidative stress

Q & A

Q. Critical Factors for Purity :

  • Strict temperature control during Boc protection to prevent racemization.
  • Use of anhydrous solvents to avoid hydrolysis of the carbamate group .

How does the bicyclic oxane structure influence the compound's interaction with biological targets?

Advanced Research Question
The bicyclic oxane framework enhances:

  • Steric Hindrance : Stabilizes the compound against enzymatic degradation, prolonging its activity in biological systems .
  • Target Binding : Molecular docking studies suggest the oxane ring fits into hydrophobic pockets of enzymes (e.g., proteases), while the aminomethyl group forms hydrogen bonds with catalytic residues .
  • Selectivity : Compared to monocyclic analogs, the rigid bicyclic structure reduces off-target interactions, as shown in comparative enzyme inhibition assays .

Q. Methodological Insight :

  • Use X-ray crystallography or cryo-EM to resolve binding modes.
  • Compare IC₅₀ values against structurally related carbamates to quantify selectivity .

What spectroscopic techniques are employed to characterize this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and oxane protons (δ ~3.5–4.0 ppm). The aminomethyl group appears as a singlet at δ ~2.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 285.18) .
  • IR Spectroscopy : Stretching frequencies for carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) confirm functional groups .

What computational methods predict the compound's pharmacodynamic properties?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous and lipid environments to predict membrane permeability .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for electrophilic/nucleophilic attacks .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Validation : Cross-correlate computational results with experimental pharmacokinetic data (e.g., plasma half-life in rodent models) .

How is the tert-butyl carbamate group advantageous in synthetic strategies?

Basic Research Question

  • Protection-Deprotection : The Boc group is stable under basic and nucleophilic conditions but can be removed selectively with trifluoroacetic acid (TFA), enabling stepwise synthesis .
  • Solubility : The tert-butyl moiety improves solubility in organic solvents (e.g., DCM, THF), facilitating reaction workup .

Limitation : Boc removal generates gaseous byproducts (CO₂), requiring careful venting in large-scale reactions .

How can researchers resolve contradictions in reported biological activities of structurally similar carbamates?

Advanced Research Question

  • Comparative Bioassays : Test the compound and analogs (e.g., tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate) under identical conditions to isolate structural contributors to activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxane with morpholine) and measure changes in potency .

Q. Example :

CompoundTarget EnzymeIC₅₀ (µM)Reference
Target CompoundProtease X0.45
Morpholine AnalogProtease X1.20
Pyrimidinyl DerivativeProtease X2.80

What are the solubility and stability profiles of this compound under varying pH conditions?

Basic Research Question

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Solubility increases at pH < 3 due to protonation of the amine .
  • Stability :
    • Acidic Conditions : Rapid Boc deprotection occurs at pH < 2.
    • Basic Conditions : Stable up to pH 10; degradation observed at pH > 12 via hydroxide attack on the carbamate .

Practical Tip : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

What strategies improve yield in large-scale synthesis?

Advanced Research Question

  • Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing side products (e.g., tert-butyl N-{[4-(hydroxymethyl)-1-imino-1-oxo-1λ⁶-thian-4-yl]methyl}carbamate synthesis achieved 85% yield vs. 68% in batch) .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in Sonogashira reactions for derivatives .

Case Study : Scaling Step 5 in using flow reactors increased yield from 65% to 82% .

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